3-Bromo-4-methyl-1-phenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methyl-1-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at adjacent positions. This compound is a derivative of pyrazole, which is known for its versatility in organic synthesis and medicinal chemistry. The presence of bromine, methyl, and phenyl groups in its structure makes it an interesting subject for various chemical reactions and applications.
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The compound’s bromine atom may enhance its reactivity, allowing it to form strong bonds with its targets .
Biochemical Pathways
Pyrazole derivatives are known to influence various biochemical pathways, depending on their targets
Pharmacokinetics
The compound’s bromine atom may enhance its lipophilicity, potentially improving its absorption and distribution . Its metabolic stability and excretion patterns would need to be investigated further.
Result of Action
Pyrazole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its action
Biochemical Analysis
Cellular Effects
Related pyrazoline derivatives have been shown to have neurotoxic potentials, affecting normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Molecular Mechanism
Pyrazoles are known to exhibit tautomerism, which may influence their reactivity and impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methyl-1-phenyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of hydrazine derivatives with 1,3-diketones, followed by bromination. The reaction conditions often require the use of solvents such as ethanol or acetic acid and catalysts like sulfuric acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. The purification process typically involves recrystallization or chromatography techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methyl-1-phenyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The phenyl group can undergo reduction to form cyclohexyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions are used.
Major Products Formed
Substitution Reactions: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Formation of aldehydes or carboxylic acids from the oxidation of the methyl group.
Reduction Reactions: Formation of cyclohexyl derivatives from the reduction of the phenyl group.
Scientific Research Applications
3-Bromo-4-methyl-1-phenyl-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-phenyl-1H-pyrazole
- 4-Methyl-1-phenyl-1H-pyrazole
- 3-Methyl-1-phenyl-1H-pyrazole
Uniqueness
3-Bromo-4-methyl-1-phenyl-1H-pyrazole is unique due to the presence of both bromine and methyl groups, which confer distinct reactivity and properties compared to its analogs. The combination of these substituents allows for a broader range of chemical modifications and applications .
Properties
IUPAC Name |
3-bromo-4-methyl-1-phenylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-8-7-13(12-10(8)11)9-5-3-2-4-6-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCVLMGJOUCELL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1Br)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.